Carbamic acid, ethenyl(phenylmethyl)-, 1,1-dimethylethyl ester
Overview
Description
Carbamic acid, ethenyl(phenylmethyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C14H19NO2 It is an ester derivative of carbamic acid, featuring an ethenyl group attached to a phenylmethyl moiety and a 1,1-dimethylethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ethenyl(phenylmethyl)-, 1,1-dimethylethyl ester typically involves the reaction of carbamic acid derivatives with appropriate alcohols under esterification conditions. One common method is the reaction of phenylmethyl isocyanate with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, ethenyl(phenylmethyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ethenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carbamate derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted carbamate compounds.
Scientific Research Applications
Carbamic acid, ethenyl(phenylmethyl)-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of polymers and coatings due to its reactivity and stability.
Mechanism of Action
The mechanism of action of carbamic acid, ethenyl(phenylmethyl)-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting biochemical pathways. The ethenyl group allows for covalent bonding with target molecules, enhancing its efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl-, 1-methylethyl ester: Similar structure but with a phenyl group instead of an ethenyl group.
Carbamic acid, phenyl-, ethyl ester: Contains an ethyl group instead of a 1,1-dimethylethyl group.
Carbamic acid, phenyl-, methyl ester: Features a methyl group instead of a 1,1-dimethylethyl group.
Uniqueness
Carbamic acid, ethenyl(phenylmethyl)-, 1,1-dimethylethyl ester is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for covalent bonding with target molecules. This makes it particularly valuable in applications requiring specific and stable interactions with biological targets.
Properties
IUPAC Name |
tert-butyl N-benzyl-N-ethenylcarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-5-15(13(16)17-14(2,3)4)11-12-9-7-6-8-10-12/h5-10H,1,11H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWHBJSOVUGNAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456245 | |
Record name | tert-Butyl benzyl(ethenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142977-32-0 | |
Record name | tert-Butyl benzyl(ethenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.